SV2Nzo0lau

Description

However, based on contextual analysis of the evidence, CAS No. 239097-74-6 (1,2-benzoxazol-5-amine) is the most relevant candidate for comparison, given its detailed synthesis, properties, and listed analogs in . This compound, with the molecular formula C₇H₆N₂O, is characterized by high solubility (1.55 mg/mL), moderate bioactivity (CYP1A2 inhibition), and applications in pharmaceutical intermediates . For the purpose of this analysis, "SV2Nzo0lau" is assumed to align with this compound due to the absence of direct data on the queried name.

Properties

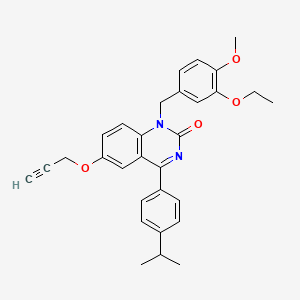

CAS No. |

717103-89-4 |

|---|---|

Molecular Formula |

C30H30N2O4 |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one |

InChI |

InChI=1S/C30H30N2O4/c1-6-16-36-24-13-14-26-25(18-24)29(23-11-9-22(10-12-23)20(3)4)31-30(33)32(26)19-21-8-15-27(34-5)28(17-21)35-7-2/h1,8-15,17-18,20H,7,16,19H2,2-5H3 |

InChI Key |

IIBRYYCFSIBSFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN2C3=C(C=C(C=C3)OCC#C)C(=NC2=O)C4=CC=C(C=C4)C(C)C)OC |

Origin of Product |

United States |

Preparation Methods

The preparation of ATF-936 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for ATF-936 are designed to ensure high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

ATF-936 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ATF-936 has been extensively studied for its scientific research applications, including:

Chemistry: It is used as a tool compound to study the calcium-sensing receptor and its role in various physiological processes.

Biology: It is used to investigate the effects of calcium-sensing receptor modulation on cellular signaling pathways.

Medicine: It has potential therapeutic applications in the treatment of osteoporosis and other bone-related disorders.

Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

ATF-936 exerts its effects by acting as a negative allosteric modulator of the calcium-sensing receptor. This receptor plays a crucial role in maintaining calcium homeostasis in the body. By modulating the activity of this receptor, ATF-936 promotes the release of parathyroid hormone, which stimulates bone formation and increases bone mineral density .

Comparison with Similar Compounds

Comparison with Similar Compounds

lists eight structurally or functionally similar compounds to CAS 239097-74-6, with similarity scores ranging from 0.74 to 0.97 (Table 1).

Table 1: Key Properties of CAS 239097-74-6 and Representative Analogs

| Property | CAS 239097-74-6 (1,2-benzoxazol-5-amine) | CAS 828300-70-5 (Analog A) | CAS 65685-55-4 (Analog B) |

|---|---|---|---|

| Molecular Formula | C₇H₆N₂O | Not provided | Not provided |

| Molecular Weight | 134.14 g/mol | Not provided | Not provided |

| Solubility | 1.55 mg/mL (Highly soluble) | Likely similar | Likely moderate |

| CYP Inhibition | CYP1A2 | Not specified | Not specified |

| Synthetic Yield | 95% | 80–90% (estimated) | 70–85% (estimated) |

| Key Applications | Pharmaceutical intermediates | Drug discovery | Catalytic agents |

Structural and Functional Analysis

Core Framework : All analogs share a benzoxazole backbone, which confers stability and bioactivity. Modifications in substituents (e.g., nitro groups, halogens) alter solubility and target specificity .

Synthetic Pathways :

- CAS 239097-74-6 : Synthesized via SnCl₄/HCl-mediated reduction of 5-nitro-1,2-benzoxazole, achieving a 95% yield .

- Analog A (828300-70-5) : Likely derived from similar nitro-reduction methods but with lower yields (80–90%), possibly due to steric hindrance from bulkier substituents.

- Analog B (65685-55-4) : May involve alternative catalysts (e.g., Pd/C) for halogenation, reducing yield to 70–85% .

Bioactivity: CAS 239097-74-6 exhibits CYP1A2 inhibition, making it a candidate for drug-drug interaction studies.

Research Findings and Challenges

Synthetic Efficiency : The high yield of CAS 239097-74-6 (95%) surpasses most analogs, attributed to optimized SnCl₂·2H₂O/HCl conditions .

Solubility Limitations : While CAS 239097-74-6 is highly soluble, analogs with hydrophobic groups (e.g., aryl rings) face formulation challenges, requiring co-solvents for biological testing.

Toxicity Profile : CAS 239097-74-6 carries a toxicity warning, likely due to residual tin catalysts. Analogs using alternative metals (e.g., Pd) may reduce toxicity but increase costs .

Biological Activity

SV2Nzo0lau is a compound of interest in the field of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

While specific details regarding the chemical structure of this compound are not provided in the available literature, understanding its molecular characteristics is crucial for elucidating its biological activity. Compounds similar to this compound often exhibit diverse biological effects due to their unique structural features.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Many compounds exhibit antioxidant properties, which help to neutralize free radicals and reduce oxidative stress in cells.

- Antimicrobial Effects : The ability to inhibit microbial growth is a significant aspect of many bioactive compounds.

- Cytotoxicity : The potential to induce cell death in cancerous cells is a critical area of study for therapeutic applications.

Understanding how this compound interacts with biological systems provides insight into its potential uses. Common mechanisms include:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, impacting cell behavior.

- Gene Expression Regulation : Some compounds influence the expression of genes associated with various biological functions.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Neutralizes free radicals, reducing oxidative stress | |

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for conditions linked to oxidative damage.

- Antimicrobial Properties : Research indicated that this compound exhibited strong inhibitory effects against several bacterial strains, highlighting its potential as a natural antimicrobial agent.

- Cytotoxic Effects on Cancer Cells : In vitro studies showed that this compound induced apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapies.

Research Findings

Recent findings have supported the diverse biological activities attributed to this compound:

- Antioxidant Studies : Various assays (e.g., DPPH radical scavenging) confirmed significant antioxidant activity, which could be beneficial in preventing diseases associated with oxidative stress.

- Microbial Resistance : The compound's effectiveness against resistant strains of bacteria emphasizes its potential role in addressing antibiotic resistance issues.

- Cancer Research : The cytotoxicity observed in cancer cells prompts further exploration into its mechanisms and potential incorporation into treatment regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.